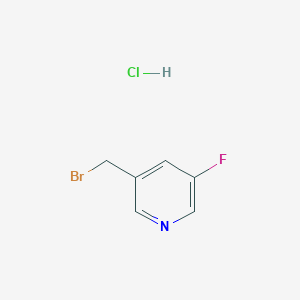
3-(Bromomethyl)-5-fluoropyridinehydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Bromomethyl)-5-fluoropyridinehydrochloride is a chemical compound that belongs to the class of halogenated pyridines It is characterized by the presence of a bromomethyl group at the third position and a fluorine atom at the fifth position of the pyridine ring, with the hydrochloride salt form enhancing its solubility and stability
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Bromomethyl)-5-fluoropyridinehydrochloride typically involves the bromination of 5-fluoropyridine derivatives. One common method includes the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is carried out in an inert solvent like carbon tetrachloride (CCl₄) under reflux conditions to achieve the desired bromomethylation .
Industrial Production Methods: For large-scale industrial production, the process may be optimized to enhance yield and purity. This could involve the use of continuous flow reactors to maintain consistent reaction conditions and minimize side reactions. Additionally, the use of environmentally friendly solvents and reagents is preferred to reduce the environmental impact of the synthesis process .
Análisis De Reacciones Químicas
Types of Reactions: 3-(Bromomethyl)-5-fluoropyridinehydrochloride undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of corresponding substituted pyridine derivatives.
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify the existing ones.
Reduction: Reduction reactions can be employed to remove the bromine atom or to convert the bromomethyl group into a methyl group.
Common Reagents and Conditions:
Nucleophilic Substitution: Typical reagents include sodium azide (NaN₃), potassium thiocyanate (KSCN), and sodium methoxide (NaOCH₃).
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide yields 3-(azidomethyl)-5-fluoropyridine, while reduction with sodium borohydride produces 3-methyl-5-fluoropyridine .
Aplicaciones Científicas De Investigación
3-(Bromomethyl)-5-fluoropyridinehydrochloride has several scientific research applications:
Chemistry: It serves as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme inhibitors and receptor ligands due to its ability to interact with biological macromolecules.
Medicine: It is investigated for its potential therapeutic properties, including its role as a precursor in the synthesis of drugs targeting specific diseases.
Mecanismo De Acción
The mechanism of action of 3-(Bromomethyl)-5-fluoropyridinehydrochloride involves its interaction with molecular targets such as enzymes and receptors. The bromomethyl group can form covalent bonds with nucleophilic sites on proteins, leading to the inhibition of enzyme activity or modulation of receptor function. The fluorine atom enhances the compound’s binding affinity and selectivity by participating in hydrogen bonding and electrostatic interactions .
Comparación Con Compuestos Similares
3-(Bromomethyl)-5-methylpyridine: Similar in structure but with a methyl group instead of a fluorine atom.
3-(Chloromethyl)-5-fluoropyridine: Contains a chloromethyl group instead of a bromomethyl group.
3-(Bromomethyl)-5-chloropyridine: Contains a chlorine atom instead of a fluorine atom.
Uniqueness: 3-(Bromomethyl)-5-fluoropyridinehydrochloride is unique due to the presence of both bromine and fluorine atoms, which confer distinct chemical reactivity and biological activity. The combination of these halogens allows for specific interactions with biological targets and enhances the compound’s utility in various applications .
Propiedades
Fórmula molecular |
C6H6BrClFN |
|---|---|
Peso molecular |
226.47 g/mol |
Nombre IUPAC |
3-(bromomethyl)-5-fluoropyridine;hydrochloride |
InChI |
InChI=1S/C6H5BrFN.ClH/c7-2-5-1-6(8)4-9-3-5;/h1,3-4H,2H2;1H |
Clave InChI |
PFAJAIJKKMDMPW-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C=NC=C1F)CBr.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-[4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenyl]-N-methyl-N-phenyl-propanamide](/img/structure/B13130065.png)




![Sodium thieno[2,3-b]pyridine-5-sulfinate](/img/structure/B13130098.png)

![3,3,13,13-Tetrakis(4-hexylphenyl)-7,10,17,20-tetrathiahexacyclo[9.9.0.02,9.04,8.012,19.014,18]icosa-1(11),2(9),4(8),5,12(19),14(18),15-heptaene](/img/structure/B13130108.png)





